molecular formula C11H16O2 B12580252 methyl (2E,4Z,6Z)-2,4,6-decatrienoate CAS No. 200125-18-4

methyl (2E,4Z,6Z)-2,4,6-decatrienoate

Cat. No.: B12580252
CAS No.: 200125-18-4
M. Wt: 180.24 g/mol
InChI Key: DLNQRJFVXCCDKL-YXABPGESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E,4Z,6Z)-2,4,6-decatrienoate is an organic compound known for its role as a pheromone in certain insect species. It is a volatile ester with the molecular formula C11H16O2. This compound is particularly significant in the field of chemical ecology due to its function in insect communication, especially as a sex attractant pheromone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,4Z,6Z)-2,4,6-decatrienoate typically involves the esterification of the corresponding acid with methanol. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4Z,6Z)-2,4,6-decatrienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2E,4Z,6Z)-2,4,6-decatrienoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl (2E,4Z,6Z)-2,4,6-decatrienoate exerts its effects involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system that detects pheromones, leading to behavioral responses such as attraction or aggregation. The molecular targets include olfactory receptor neurons that are activated upon binding of the pheromone, triggering a signal transduction pathway that results in the desired behavioral response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E,4Z,6Z)-2,4,6-decatrienoate is unique due to its specific geometric configuration, which imparts distinct olfactory properties and biological activity. Its role as a sex attractant pheromone in certain insect species highlights its importance in chemical ecology and pest management .

Properties

CAS No.

200125-18-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl (2E,4Z,6Z)-deca-2,4,6-trienoate

InChI

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5-,8-7-,10-9+

InChI Key

DLNQRJFVXCCDKL-YXABPGESSA-N

Isomeric SMILES

CCC/C=C\C=C/C=C/C(=O)OC

Canonical SMILES

CCCC=CC=CC=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.